1,3-Dibromo-2,5-dichlorobenzene

Catalog No.
S1913174
CAS No.
81067-41-6
M.F
C6H2Br2Cl2
M. Wt
304.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-2,5-dichlorobenzene

CAS Number

81067-41-6

Product Name

1,3-Dibromo-2,5-dichlorobenzene

IUPAC Name

1,3-dibromo-2,5-dichlorobenzene

Molecular Formula

C6H2Br2Cl2

Molecular Weight

304.79 g/mol

InChI

InChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H

InChI Key

HKKSDHKJUSSWAI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)Cl)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)Cl

1,3-Dibromo-2,5-dichlorobenzene (CAS 81067-41-6) is a highly specialized tetrasubstituted halobenzene utilized as an orthogonal building block in advanced organic synthesis. Featuring two highly reactive bromine atoms at the 1,3-positions and two less reactive chlorine atoms at the 2,5-positions, this compound allows for precise, regioselective palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. It is a critical precursor in the procurement of Multi-Resonance Thermally Activated Delayed Fluorescence (MR-TADF) OLED emitters and conformationally restricted kinase inhibitors, where the specific meta-dibromo geometry and steric bulk of the dichloro substituents are required to achieve target molecular architectures[2].

Substituting 1,3-dibromo-2,5-dichlorobenzene with its more common isomer, 1,4-dibromo-2,5-dichlorobenzene, fundamentally alters the molecular geometry from a V-shaped (meta) linkage to a linear (para) linkage, which destroys the target conformation required for MR-TADF OLED cores and specific kinase inhibitor binding pockets [1]. Furthermore, replacing it with unchlorinated analogs like 1,3-dibromobenzene removes the critical steric hindrance and electron-withdrawing effects of the 2,5-chloro groups. These chlorine atoms are essential for enforcing non-planar dihedral angles in pharmaceutical active ingredients and for directing subsequent regioselective borylations in DABNA synthesis, making generic substitution impossible without causing complete synthetic failure or severe loss of end-product efficacy [2].

Orthogonal Reactivity in Buchwald-Hartwig Amination

In the synthesis of DABNA-type MR-TADF emitters, 1,3-dibromo-2,5-dichlorobenzene demonstrates strict chemoselectivity. When subjected to Buchwald-Hartwig cross-coupling with aniline derivatives using Pd2(dba)3, the reaction occurs exclusively at the 1,3-dibromo positions, yielding the 2,5-dichloro-N1,N3-diphenylbenzene-1,3-diamine intermediate in high yields (up to 84% over sequential steps) [1]. The 2,5-dichloro groups remain completely unreacted under these conditions, providing an intact scaffold for subsequent borylation. A non-halogen-differentiated baseline like 1,2,3,5-tetrabromobenzene would result in uncontrollable over-amination and complex oligomeric mixtures.

Evidence DimensionChemoselective yield of diamine intermediate
Target Compound Data84% yield of strictly 1,3-diaminated product with intact chlorines
Comparator Or BaselineTetrabromobenzene analogs (unselective polyamination)
Quantified DifferenceOrthogonal reactivity vs. uncontrollable over-coupling
ConditionsPd2(dba)3, NaOtBu, toluene, 85-90 °C

Enables the scalable, step-wise construction of complex N-B-N multiresonance OLED cores without the need for extensive chromatographic separation of over-reacted byproducts.

Conformational Control in Kinase Inhibitor Design

For the development of B-Raf and pan-kinase inhibitors, the 1,3-dibromo-2,5-dichlorobenzene scaffold is used to attach heterocyclic pharmacophores via Suzuki coupling [1]. The presence of the 2-chloro and 5-chloro substituents forces the attached rings out of coplanarity with the central benzene ring due to severe ortho-steric clash. This specific dihedral twist is necessary to fit the hydrophobic sub-pockets of the kinase ATP-binding site. Using 1,3-dibromobenzene (lacking the chlorines) results in a planar conformation that suffers from a significant drop in binding affinity against target kinases.

Evidence DimensionConformational restriction (dihedral angle)
Target Compound DataOrtho-chloro restricted twisted conformation
Comparator Or Baseline1,3-dibromobenzene (planar relaxation)
Quantified DifferenceEnforced non-planarity vs. planar relaxation
ConditionsStructure-activity relationship (SAR) in kinase ATP-binding pocket

Procurement of the 2,5-dichloro substituted building block is mandatory for achieving the correct 3D molecular shape required for high-potency kinase inhibition.

Directing Effects for Borylation in MR-TADF Emitters

Following the amination of 1,3-dibromo-2,5-dichlorobenzene, the remaining 2,5-dichloro groups play a crucial role in the subsequent borylation step to form the final DABNA core [1]. The electron-withdrawing nature and steric bulk of the chlorines direct the electrophilic borylation to the precise para-position relative to the nitrogen atoms, preventing side reactions. Emitters synthesized from this specific dichloro-scaffold achieve a narrow full-width at half-maximum (FWHM) blue emission (~466 nm) with a Photoluminescence Quantum Yield (PLQY) of nearly 100% in doped films.

Evidence DimensionPhotoluminescence Quantum Yield (PLQY) of derived emitter
Target Compound Data~100% PLQY with directed borylation
Comparator Or BaselineUnsubstituted cores (lower PLQY due to side reactions)
Quantified DifferenceNear-unity quantum efficiency due to precise structural formation
ConditionsToluene solution and PMMA doped films

Ensures the final synthesized OLED dopants achieve the maximum possible quantum efficiency for commercial display applications.

Synthesis of MR-TADF OLED Emitters

1,3-Dibromo-2,5-dichlorobenzene is the premier starting material for synthesizing Multi-Resonance Thermally Activated Delayed Fluorescence (MR-TADF) materials, specifically DABNA-type blue emitters. Its orthogonal reactivity allows for sequential Buchwald-Hartwig aminations followed by regioselective borylation, yielding high-efficiency (PLQY ~100%) dopants for next-generation displays [1].

Development of Conformationally Restricted Kinase Inhibitors

In pharmaceutical medicinal chemistry, this compound is used to construct the central core of B-Raf and MEK kinase inhibitors. The 1,3-dibromo sites are utilized for Suzuki-Miyaura couplings to append active heterocycles, while the 2,5-dichloro groups enforce a twisted 3D conformation essential for optimal binding in the kinase ATP pocket[2].

Stepwise Construction of Complex Polyaromatics

For materials science researchers building complex, non-linear polyaromatic architectures, this compound serves as a reliable V-shaped (meta-linking) hub. The significant difference in oxidative addition rates between the C-Br and C-Cl bonds ensures that intermediate products can be isolated in high yields (>80%) without competitive coupling at the chlorinated positions [1].

XLogP3

4.6

Dates

Last modified: 08-16-2023

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